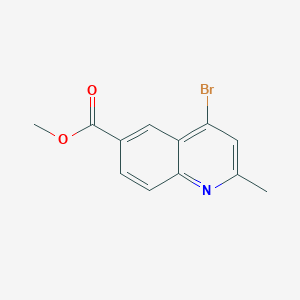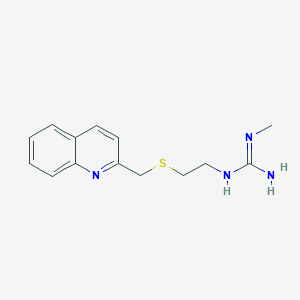
1-Methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine is a compound with the molecular formula C14H18N4S and a molecular weight of 274.38 g/mol This compound is part of the guanidine family and features a quinoline moiety, which is known for its diverse biological activities
Vorbereitungsmethoden
Obwohl detaillierte industrielle Herstellungsverfahren nicht leicht zugänglich sind, folgt die Synthese im Allgemeinen ähnlichen Schritten wie die Labormethoden, jedoch in größerem Maßstab. Dies beinhaltet die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und den Einsatz von Katalysatoren, um die Ausbeute und Reinheit zu erhöhen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-Methyl-3-(2-((Chinolin-2-ylmethyl)thio)ethyl)guanidin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können den Chinolin-Rest in Tetrahydrochinolin-Derivate umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können am Chinolin-Ring oder am Guanidin-Rest auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Tetrahydrochinolin-Derivate.
Substitution: Verschiedene substituierte Chinolin- und Guanidin-Derivate.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(2-((Chinolin-2-ylmethyl)thio)ethyl)guanidin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der gezielten Ansteuerung bestimmter Enzyme oder Rezeptoren.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 1-Methyl-3-(2-((Chinolin-2-ylmethyl)thio)ethyl)guanidin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Der Chinolin-Rest kann in die DNA interkalieren und so die Replikations- und Transkriptionsprozesse beeinflussen. Darüber hinaus kann die Guanidin-Gruppe mit Enzymen interagieren, deren Aktivität hemmen und zu verschiedenen biologischen Effekten führen .
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the guanidine group can interact with enzymes, inhibiting their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chinolin-Derivate: Verbindungen wie Chloroquin und Chinin, die für ihre antimalariellen Eigenschaften bekannt sind.
Einzigartigkeit
Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, macht es außerdem zu einer vielseitigen Verbindung für Forschungs- und Industrieanwendungen .
Eigenschaften
CAS-Nummer |
92885-55-7 |
|---|---|
Molekularformel |
C14H18N4S |
Molekulargewicht |
274.39 g/mol |
IUPAC-Name |
2-methyl-1-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine |
InChI |
InChI=1S/C14H18N4S/c1-16-14(15)17-8-9-19-10-12-7-6-11-4-2-3-5-13(11)18-12/h2-7H,8-10H2,1H3,(H3,15,16,17) |
InChI-Schlüssel |
PQNHIXSDLHZOKR-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C(N)NCCSCC1=NC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



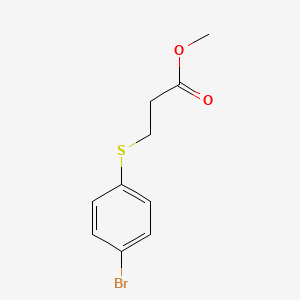
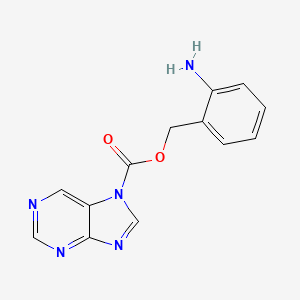
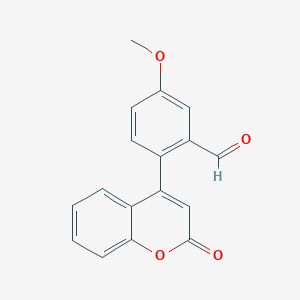
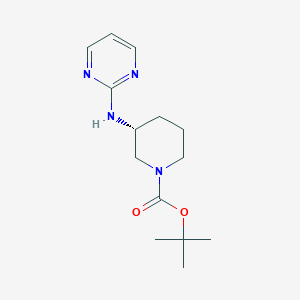


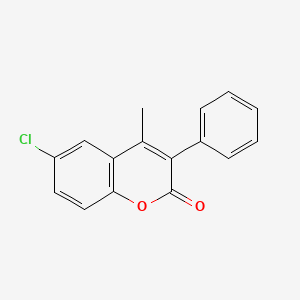
![4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline](/img/structure/B11847692.png)

![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-pyridinyl)-](/img/structure/B11847702.png)


